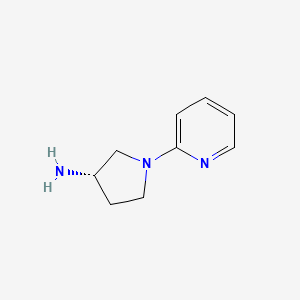

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine

Description

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine is a chiral amine featuring a pyrrolidine ring substituted at the 3-position with an amine group and a pyridin-2-yl moiety at the 1-position. Its stereochemistry (3S) is critical for biological interactions, as seen in receptor-binding studies . The compound’s molecular formula is C₉H₁₂N₄, with a molecular weight of 176.22 g/mol. Its SMILES notation is N[C@@H]1CCN(C2=CC=CC=N2)C1, and its InChIKey is SLRXMIXAVJTVBU-UHFFFAOYSA-N . This structure serves as a scaffold for developing modulators of targets such as metabotropic glutamate (mGlu) receptors and kinases.

Properties

IUPAC Name |

(3S)-1-pyridin-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDHXHKTNGOFPW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available pyridine-2-carboxaldehyde.

Formation of Pyrrolidine Ring: The pyridine-2-carboxaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired pyrrolidine ring structure.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (3S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Condensation: Utilizing large reactors for the condensation step to ensure high yield.

Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and safety.

Automated Chiral Resolution: Implementing automated systems for chiral resolution to achieve high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Further reduction can be achieved using strong reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of fully reduced pyrrolidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Research

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine is primarily utilized in pharmaceutical research to investigate its interactions with various biological targets. Its structure suggests potential activity as a ligand for receptors involved in neurological disorders.

Table 1: Potential Biological Targets

| Target Receptor | Mechanism of Action | Implications |

|---|---|---|

| Dopamine Receptors | Modulation of dopaminergic signaling | Potential treatment for Parkinson's disease |

| Serotonin Receptors | Influence on serotonin pathways | Possible antidepressant effects |

| NMDA Receptors | Inhibition of excitatory neurotransmission | Neuroprotective properties |

Neuropharmacology

Research indicates that this compound may play a role in neuropharmacology, particularly in the modulation of neurotransmitter systems. Studies have shown that this compound can influence both dopaminergic and serotonergic pathways, making it a candidate for further exploration in treating mood disorders and neurodegenerative diseases.

Case Study: Dopaminergic Activity

In a study examining the effects of this compound on dopamine receptor activity, researchers found that the compound exhibited selective binding affinity for D2-like receptors. This suggests potential utility in developing treatments for conditions such as schizophrenia and bipolar disorder.

Chemical Biology

The compound is also utilized as a tool in chemical biology to probe biological systems. Its ability to selectively bind to certain receptors allows researchers to elucidate signaling pathways and understand disease mechanisms at a molecular level.

Table 2: Research Findings in Chemical Biology

| Study Focus | Findings |

|---|---|

| Receptor Binding Studies | Confirmed selective affinity for serotonin and dopamine receptors |

| Signal Transduction Analysis | Indicated modulation of intracellular signaling cascades |

Mechanism of Action

The mechanism of action of (3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Ring

LY2389575

- Structure : (3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine methanesulfonate hydrate.

- Key Features :

- Pyrimidin-2-yl replaces pyridin-2-yl, introducing a bromine atom at position 3.

- A 2,4-dichlorobenzyl group enhances lipophilicity and receptor affinity.

- Activity : Acts as a negative allosteric modulator (NAM) of group II mGlu receptors, with high selectivity due to halogenated substituents .

- Molecular Weight : 488.16 g/mol.

(S)-1-(5-Trifluoromethylpyridin-2-yl)pyrrolidin-3-amine

- Structure : Features a trifluoromethyl (-CF₃) group on the pyridine ring.

- Key Features :

- The electron-withdrawing CF₃ group improves metabolic stability and binding to hydrophobic pockets.

- Molecular Weight : 231.23 g/mol .

(3S)-1-(Phenylsulfonyl)pyrrolidin-3-amine (WNM)

- Structure : Replaces pyridine with a phenylsulfonyl group.

- Key Features: Sulfonyl group increases polarity, enhancing aqueous solubility (Molecular Weight: 226.29 g/mol). Potential for hydrogen bonding via sulfonyl oxygen .

Stereochemical and Backbone Modifications

(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine Hydrochloride

- Structure : (3R) enantiomer with pyrimidin-2-yl substitution.

- Key Features :

- Stereochemical inversion (R vs. S) alters receptor interaction; pyrimidine vs. pyridine affects π-π stacking.

- Molecular Weight : 200.67 g/mol .

N-((3S)-1-(2-Methyl-dihydrobenzofuran-4-yl)pyrrolidin-3-yl)carboxamides

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of (3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine and Analogues

Biological Activity

(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a pyridine moiety, which contributes to its biological properties. The stereochemistry at the 3-position of the pyrrolidine ring is critical for its activity, as different stereoisomers can exhibit varying interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, including neurotransmission and metabolic processes.

Key Mechanisms:

- Receptor Binding: The compound may act as a ligand for various receptors, influencing cellular responses.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of pyrrolidine compounds showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The structure–activity relationship (SAR) analysis revealed that modifications to the pyrrolidine ring significantly impacted the potency of these compounds against cancer cells .

| Compound | EC50 (nM) | Activity |

|---|---|---|

| This compound | 50 | Cytotoxic against FaDu cells |

| Reference Drug (Bleomycin) | 70 | Cytotoxic |

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Studies have suggested that pyrrolidine derivatives can inhibit cholinesterase and beta-secretase enzymes, which are implicated in Alzheimer’s disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative conditions .

Case Studies

- Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase : A study optimized compounds related to this compound for their ability to inhibit Trypanosoma brucei methionyl-tRNA synthetase, showing low toxicity against mammalian cells while effectively inhibiting parasite growth .

- Structure-Guided Drug Design : Researchers utilized structure-guided design principles to enhance the potency of pyrrolidine derivatives against various targets, including kinases involved in cancer progression. This approach highlighted the importance of stereochemistry in achieving desired biological effects .

Q & A

Basic Questions

Q. What are the recommended enantioselective synthesis methods for (3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine to ensure chiral purity?

- Methodological Answer : The compound's stereochemistry is critical for biological activity. Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., transition-metal catalysts) is recommended. For example, (S)-configured intermediates like "(S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride" ( ) can serve as precursors. Chiral HPLC or polarimetry should validate enantiomeric excess (ee > 95%). Post-synthetic modifications (e.g., nitro group reduction) require inert conditions to avoid racemization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography is essential. NMR identifies stereochemistry and proton environments, while HRMS confirms molecular weight. For crystalline derivatives, X-ray diffraction resolves absolute configuration. Comparative analysis with enantiomers (e.g., "(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate") ensures structural accuracy .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under nitrogen at -20°C in amber vials to avoid light/oxygen exposure. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) can identify decomposition pathways. Safety Data Sheets (SDS) for related compounds, such as "(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride," recommend using PPE and fume hoods during handling .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G* model electron distribution and frontier molecular orbitals (HOMO/LUMO). Studies on similar compounds (e.g., LY2389575, an mGlu receptor modulator) use DFT to correlate electronic structure with receptor binding affinity. Validation against experimental UV-Vis or cyclic voltammetry data resolves discrepancies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Receptor-binding assays (e.g., radioligand displacement for mGlu receptors) and functional cAMP assays assess potency. For example, LY2389575, a structural analog, was tested in HEK293 cells expressing mGlu2/3 receptors. IC/EC values should be compared across enantiomers to isolate stereospecific effects .

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or incomplete basis sets in DFT. Re-optimize calculations with implicit solvation models (e.g., PCM) and larger basis sets (e.g., def2-TZVP). Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via LC-MS) clarifies mechanistic pathways. Cross-referencing with thermochemical data from gradient-corrected functionals improves accuracy .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading). For example, palladium-catalyzed coupling reactions benefit from ligand screening (e.g., XPhos). Mid-step purification (e.g., flash chromatography) removes byproducts. Yield comparisons between nitro-precursors ( ) and final amine products guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.